molecular formula C14H14BrNO2S B443881 Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate CAS No. 350997-27-2

Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Cat. No. B443881
CAS RN: 350997-27-2
M. Wt: 340.24g/mol
InChI Key: JQLSZIYDUQMCQT-UHFFFAOYSA-N
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Description

“Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” is a chemical compound. It’s a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives has been a subject of research. In one approach, a [3+2] cycloaddition reaction was used to yield thiophenes .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, a bromophenyl group, an amino group, and an isopropyl carboxylate group .

Scientific Research Applications

Synthesis and Biological Activity

A study by Mabkhot et al. (2017) focused on the synthesis of novel thiophene-containing compounds due to their diverse biological activities, such as anticancer, antibacterial, antiviral, and antioxidant properties. The research highlighted the synthesis of thiophene derivatives by reacting "Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate" with various agents. The study confirmed the structures of these compounds through spectroscopic methods and evaluated their antibacterial and antifungal activities, revealing promising antimicrobial properties, particularly against gram-negative bacteria and fungi (Mabkhot et al., 2017).

Novel Synthetic Approaches and Chemical Characterization

Research conducted by Nedolya et al. (2017) introduced a novel approach to synthesizing highly functionalized multisubstituted thiophenes, including derivatives of "this compound," through a one-pot sequential reaction. This method facilitates the quick generation of complex thiophene structures, which were further characterized for their potential applications in various chemical and pharmaceutical fields (Nedolya et al., 2017).

Future Directions

“Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate” is a product for proteomics research . The future directions of this compound would likely be determined by the outcomes of such research.

properties

IUPAC Name

propan-2-yl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-8(2)18-14(17)12-11(7-19-13(12)16)9-3-5-10(15)6-4-9/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLSZIYDUQMCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177648
Record name 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350997-27-2
Record name 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350997-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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